4-Ethyl-N-methylpyridin-2-amine
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Overview
Description
4-Ethyl-N-methylpyridin-2-amine is an organic compound belonging to the class of amines It features a pyridine ring substituted with an ethyl group at the 4-position and a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-N-methylpyridin-2-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-ethylpyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives
Scientific Research Applications
4-Ethyl-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of 4-Ethyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Ethylpyridine: Lacks the methyl group on the nitrogen atom.
N-Methylpyridin-2-amine: Lacks the ethyl group at the 4-position.
4-Methyl-N-ethylpyridin-2-amine: Has a different substitution pattern.
Uniqueness: 4-Ethyl-N-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Biological Activity
4-Ethyl-N-methylpyridin-2-amine is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyridine ring with an ethyl group at the 4-position and a methyl group attached to the nitrogen atom. The synthesis typically involves the alkylation of pyridine derivatives, with one common method being the reaction of 4-ethylpyridine with methylamine under controlled conditions. This process can be optimized using various catalysts and solvents to enhance yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve interference with bacterial cell wall synthesis, similar to that of beta-lactam antibiotics .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo models .
The biological activity of this compound is attributed to its ability to bind selectively to specific enzymes or receptors. For instance, it has been noted for its interaction with neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurodegenerative diseases. The binding alters enzyme activity, leading to potential therapeutic effects .
Case Studies
- Antimicrobial Efficacy : A study published in 2023 demonstrated that derivatives of this compound showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics. The study highlighted the compound's ability to disrupt bacterial cell wall integrity .
- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could reduce neuronal cell death and inflammation, suggesting potential applications in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Structural Features | Biological Activity |
---|---|---|
4-Ethylpyridine | Lacks methyl group on nitrogen | Limited antimicrobial activity |
N-Methylpyridin-2-amine | Lacks ethyl group at 4-position | Moderate antimicrobial properties |
4-Methyl-N-ethylpyridin-2-amine | Different substitution pattern | Varies significantly in activity |
Properties
CAS No. |
97936-48-6 |
---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-ethyl-N-methylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-3-7-4-5-10-8(6-7)9-2/h4-6H,3H2,1-2H3,(H,9,10) |
InChI Key |
VHAZCYWMZSUTJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)NC |
Origin of Product |
United States |
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